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Abstract

Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a p19 and a p40 subunit, that
has emerged as a critical regulator of immune responses at mucosal surfaces.[1][2] Its role in
linking innate and adaptive immunity is profound, particularly through its potent effects on
Innate Lymphoid Cells (ILCs). ILCs are a family of innate immune cells that mirror the
functional diversity of T helper cells but lack rearranged antigen-specific receptors.[3][4] This
technical guide provides an in-depth examination of the role of IL-23 in modulating ILC
function, with a focus on the molecular signaling pathways, cellular outcomes, and
experimental methodologies crucial for research and therapeutic development.

Introduction to IL-23 and Innate Lymphoid Cells

ILCs are broadly classified into three main groups based on their transcription factor
dependencies and cytokine profiles: ILC1s, ILC2s, and ILC3s.[5]

e ILCls are T-bet dependent and produce IFN-y, playing a role in defense against intracellular
pathogens.[6]

¢ ILC2s depend on GATA-3 and produce type 2 cytokines like IL-5 and IL-13, orchestrating
responses to helminth infections and allergic inflammation.[5][7]

¢ ILC3s are dependent on RORyt and are major producers of IL-17 and/or IL-22, crucial for
mucosal defense against extracellular bacteria and fungi and for maintaining intestinal
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homeostasis.[5][8][9]

IL-23 is predominantly produced by antigen-presenting cells such as macrophages and
dendritic cells in response to microbial stimuli.[9][10] Its primary function is to promote the
expansion and maintenance of IL-17-producing cells, including Th17 cells and, critically, ILC3s.
[1][11] The IL-23/IL-17 axis is a key driver of inflammation in several autoimmune diseases,
including inflammatory bowel disease (IBD), psoriasis, and spondyloarthritis.[12][13][14]

The IL-23 Receptor and Signhaling Pathway in ILCs

The functional receptor for IL-23 is a heterodimer composed of the IL-12R[31 subunit (which it
shares with the IL-12 receptor) and the unique IL-23R subunit.[15][16] This receptor is
constitutively expressed on ILCs, particularly ILC3s, allowing for a rapid response to IL-23
signals from the tissue microenvironment.[11][15]

Upon binding of IL-23 to its receptor complex on an ILC, the following signaling cascade is
initiated:

¢ Kinase Activation: The receptor-associated Janus kinases, JAK2 and TYK2, are brought into
close proximity and trans-phosphorylate one another, becoming activated.[15]

o STAT Phosphorylation: Activated JAK2 and TYK2 then phosphorylate specific tyrosine
residues on the cytoplasmic tails of the IL-23R and IL-12R[(31 chains.

o STAT Recruitment and Activation: These phosphorylated sites serve as docking stations for
the Signal Transducer and Activator of Transcription 3 (STAT3).[8] Once recruited, STAT3 is
itself phosphorylated by the JAKs.

o Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules dissociate from
the receptor, form homodimers, and translocate into the nucleus.[8]

e Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the
promoter regions of target genes, driving their transcription. Key target genes in ILC3s
include RORC (encoding the master transcription factor RORyt), IL22, and IL17A/F.[8][11]
This signaling amplifies the characteristic ILC3 phenotype and effector function.
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Caption: IL-23 signaling cascade in an innate lymphoid cell. (Within 100 characters)

IL-23's Role Across ILC Subsets
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While IL-23 is most prominently associated with ILC3s, its influence extends to other ILC
subsets, often promoting plasticity.

e ILC3s: This is the primary target of IL-23. In response to IL-23, often in synergy with IL-1[3,
ILC3s robustly produce IL-22 and IL-17.[17] IL-22 is critical for promoting epithelial barrier
integrity and inducing the production of antimicrobial peptides.[9][17] IL-17 recruits
neutrophils and also supports barrier function.[17] In inflammatory contexts like IBD, IL-23-
responsive ILC3s are found in increased numbers in the inflamed intestine, contributing to
pathology.[8][12][18] Continuous IL-23 stimulation can, however, also lead to the depletion of
classical ILC3 populations and the emergence of a phenotypically distinct T-bet expressing
ILC3 subset.[19]

e |ILC2s: ILCs are highly plastic, and their function can be altered by the cytokine
microenvironment.[6][20] In the presence of IL-1[3, IL-23, and TGF-3, human ILC2s can be
driven to transdifferentiate into IL-17-producing cells that resemble ILC3s.[20] This plasticity
has been observed in the context of nasal polyps, where these converted ILC2s contribute to
neutrophilic inflammation.[20]

o |LC1s: The plasticity between ILC subsets is bidirectional. Under the influence of cytokines
like IL-23, IL-1[3, and retinoic acid, ILC1s can be induced to adopt an ILC3 phenotype.[17]
[20] Conversely, IL-12 can drive ILC3s toward an IFN-y-producing ILC1-like state, a
population sometimes referred to as "ex-ILC3s".[6][21]

Quantitative Data on IL-23 and ILCs

The following table summarizes key quantitative findings from studies investigating the IL-
23/ILC axis.
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production by
ILC3s.

Experimental Protocols

Protocol for Isolation of ILCs from Murine Intestinal
Lamina Propria

This protocol provides a method for isolating lamina propria lymphocytes, including ILCs, from
the murine small intestine, adapted from multiple sources.[25][26]

Materials:

Murine small intestine

e Hanks' Balanced Salt Solution (HBSS) without Ca2*/Mg2*

o Fetal Bovine Serum (FBS)

o HEPES buffer

e EDTA

« Dithiothreitol (DTT)

o Collagenase Type VI

e DNase |

e Percoll

e RPMI-1640 medium

70 um and 40 um cell strainers

Procedure:
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» Tissue Preparation: Euthanize mouse and harvest the small intestine. Flush the lumen with
cold PBS to remove contents. Open the intestine longitudinally and cut into small (~0.5 cm)
pieces.

o Removal of Epithelial Layer: Transfer tissue pieces into a conical tube with HBSS containing
5% FBS, 15mM HEPES, and 5mM EDTA. Shake vigorously at 37°C for 20 minutes. Discard
the supernatant containing intraepithelial lymphocytes and epithelial cells. Repeat this step
once.

o Enzymatic Digestion: Wash the tissue pieces with RPMI. Transfer to a digestion buffer (RPMI
with 10% FBS, 15mM HEPES, 100 U/mL Collagenase VIII, and 40 U/mL DNase I). Shake at
37°C for 30-45 minutes until tissue is fully digested.

o Leukocyte Isolation: Pass the digested cell suspension through a 70 um cell strainer to
remove undigested debris. Wash the cells with RPMI.

o Gradient Centrifugation: Resuspend the cell pellet in 40% Percoll and carefully layer it over
an 80% Percoll solution. Centrifuge at 2000 rpm for 20 minutes at room temperature with no
brake.

o Collection: Lamina propria lymphocytes will be located at the interface of the 40% and 80%
Percoll layers. Carefully collect this layer, wash with RPMI, and proceed to cell counting and
staining.

o Cell Staining and Sorting: For ILC identification, cells are typically stained for a lineage
cocktail (Lin: CD3, CD5, B220, Gr-1, Ter119, CD11b, CD11c) to exclude other immune cell
types. ILCs are Lin~CD45+*CD127+*. Further staining for specific markers (e.g., RORyt for
ILC3s, GATA3 for ILC2s) can be used for subset identification via flow cytometry.

Protocol for In Vitro Stimulation of ILCs with IL-23

This protocol describes the stimulation of isolated ILCs to assess their functional response.
Materials:

e |solated ILCs (from Protocol 5.1)
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Complete RPMI medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)
Recombinant murine IL-23

Recombinant murine IL-1(3 (optional, for synergy)

96-well round-bottom culture plates

Cell stimulation cocktail (e.g., PMA/lonomycin) and protein transport inhibitor (e.g., Brefeldin
A) for intracellular cytokine staining.

Procedure:

Cell Plating: Plate the isolated Lin~ ILCs at a density of 1-5 x 10° cells/well in a 96-well
round-bottom plate with 200 pL of complete RPMI medium.

Cytokine Stimulation: Add recombinant IL-23 to the desired final concentration (e.g., 10-50
ng/mL). For synergistic effects, IL-1f3 (e.g., 10-50 ng/mL) can also be added.[27] Include an
unstimulated control well.

Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
Analysis of Cytokine Secretion:

o Supernatant Analysis: After incubation, centrifuge the plate and collect the supernatant.
Analyze cytokine concentrations (e.g., IL-22, IL-17A) using ELISA or a multiplex bead
array assay.

o Intracellular Cytokine Staining (ICS): For the final 4-6 hours of culture, add a cell
stimulation cocktail and a protein transport inhibitor. After incubation, harvest the cells,
stain for surface markers, then fix, permeabilize, and stain for intracellular cytokines (e.g.,
anti-IL-22, anti-IL-17A) for analysis by flow cytometry.
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Workflow for ILC Isolation and Functional Analysis
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Caption: General workflow for isolating and analyzing ILCs. (Within 100 characters)

Mouse Models for Studying the IL-23/ILC Axis
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Several transgenic mouse models are invaluable for dissecting the in vivo role of IL-23 and
ILCs.

e 1123a (p19)~/~ or 1112b (p40)~/~ mice: These mice are deficient in IL-23 (or both IL-12 and IL-
23 for p40) and are used to study the requirement of IL-23 in models of inflammation.[15]

 1123r=/~ mice: Mice lacking the IL-23 receptor are essential for confirming that the effects of
IL-23 are mediated directly through its receptor on target cells.[2]

e Rorc~/~ mice: These mice lack RORyt and are deficient in ILC3s and Th17 cells, making
them useful for studying the role of these cell types in IL-23-driven pathology.[13][28]

o Fate-mapping and reporter mice: Models such as 1123r-GFP or Rorc-Cre mice allow for the
specific tracking and genetic manipulation of IL-23-responsive cells and ILC3s, respectively.
[19]

e Humanized Mouse Models: For preclinical drug testing, immunodeficient mice engrafted with
human CD34+ hematopoietic stem cells can develop human ILC subsets, providing a
platform to study human ILC biology in vivo.[7]

Conclusion and Therapeutic Implications

IL-23 is a master regulator of ILC function, particularly for ILC3s, driving their maintenance,
expansion, and potent effector functions at mucosal barriers. The IL-23-STAT3 signaling axis is
central to this process, inducing the production of key cytokines like IL-22 and IL-17 that are
vital for host defense but can also drive chronic inflammation when dysregulated.[8]
Furthermore, IL-23 is a key factor in promoting the plasticity between different ILC subsets,
allowing the innate immune system to adapt to different environmental cues.[20]

The central role of the IL-23/ILC3 axis in the pathogenesis of diseases like IBD and psoriasis
has made it a prime therapeutic target.[29][30] Monoclonal antibodies that neutralize the p19
subunit of IL-23 have shown significant clinical efficacy, validating this pathway as a critical
driver of chronic inflammatory disease.[14][31] A deeper understanding of the intricate
interactions between IL-23 and ILCs will continue to fuel the development of more specific and
effective therapies for a range of immune-mediated disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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